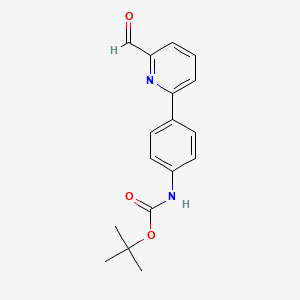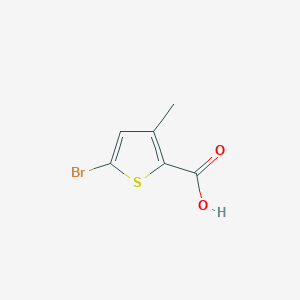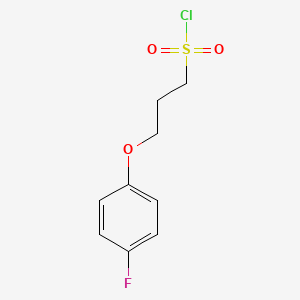
1,3-Benzoxazole-7-carboxylic acid
Vue d'ensemble
Description
1,3-Benzoxazole-7-carboxylic acid, also known as 7-benzoxazolylacetic acid, is a seven-membered heterocyclic organic compound with the molecular formula C7H5NO3. It is an important intermediate in the synthesis of a variety of drugs, dyes, and other organic compounds. It is also used as a starting material for the synthesis of 1,3-benzoxazole derivatives, which have a wide range of applications in pharmaceuticals, agrochemicals, and other industries.
Applications De Recherche Scientifique
Synthesis and Chemical Applications
One-Step Synthesis Approaches : A variety of benzoxazoles, including those derived from carboxylic acids like 1,3-Benzoxazole-7-carboxylic acid, can be synthesized efficiently through one-step processes. These methods leverage microwave heating or catalytic conditions to produce benzoxazoles with high yields and purity, demonstrating the compound's versatility in chemical synthesis (Wang et al., 2006); (Kumar et al., 2005).
Material Science Applications : Beyond pharmaceuticals, benzoxazole derivatives exhibit significant properties in material sciences. Their synthesis, facilitated by microwave-assisted techniques, opens up avenues for their use in diverse applications ranging from dyestuffs to optical brighteners and polymer industries (Özil & Menteşe, 2020).
Biological and Pharmacological Applications
Antimicrobial Activity : Novel benzoxazole-based derivatives, synthesized using this compound, have been evaluated for their antimicrobial properties. These compounds show promising activity against a variety of Gram-positive and Gram-negative bacteria, underscoring their potential in developing new antimicrobial agents (Vodela et al., 2013).
Fluorescent Probes : Certain benzoxazole derivatives synthesized from this compound and its intermediates exhibit fluorescent properties. These compounds absorb and emit light within specific wavelengths, making them suitable for applications as fluorescent probes in biological and chemical research (Phatangare et al., 2013).
Novel Research Applications
Catalytic Applications : Benzoxazole derivatives have been synthesized using novel catalytic methods that allow for efficient production directly from carboxylic acids. These methods highlight the versatility of benzoxazole compounds and their potential utility in catalysis and synthetic chemistry (Kumar et al., 2008).
Biosynthesis and Heterologous Production : The heterologous production of benzoxazoles, including those derived from this compound, in bacterial hosts like Myxococcus xanthus has been explored. This approach allows for the biosynthesis of benzoxazoles, opening up new possibilities for their production and application in pharmaceuticals and beyond (Winand et al., 2022).
Mécanisme D'action
Target of Action
1,3-Benzoxazole-7-carboxylic acid, like other benzoxazole derivatives, is known to interact with key biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders . The structural makeup of the benzoxazole scaffold allows efficient interaction with these biological targets .
Mode of Action
The planar benzene ring of this compound can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions . This interaction with its targets leads to changes in the biological activity of the targets.
Biochemical Pathways
This compound, as a benzoxazole derivative, is known to affect a wide range of metabolic pathways and cellular processes in disease pathology . .
Pharmacokinetics
Benzoxazole derivatives are generally known for their diverse biological applications and have been evaluated for their pharmacological activities .
Result of Action
Benzoxazole derivatives are known to exhibit a wide range of biological activities including antimicrobial, antitumor, antioxidant, antiviral, antitubercular, and anthelmintic properties .
Action Environment
The synthesis of benzoxazole derivatives is known to be influenced by various reaction conditions and catalysts .
Safety and Hazards
Orientations Futures
Benzoxazole derivatives have gained a lot of importance in medicinal chemistry due to their wide spectrum of pharmacological activities . They have been extensively used as a starting material for different mechanistic approaches in drug discovery . Therefore, the future directions in the research of 1,3-Benzoxazole-7-carboxylic acid and its derivatives could be focused on exploring their potential in drug discovery and development.
Analyse Biochimique
Biochemical Properties
1,3-Benzoxazole-7-carboxylic acid plays a crucial role in biochemical reactions by interacting with a variety of enzymes, proteins, and other biomolecules. It has been shown to target enzymes such as DNA topoisomerases, protein kinases, and histone deacetylases, which are involved in critical cellular processes like DNA replication, transcription, and chromatin remodeling . The interactions between this compound and these enzymes often involve non-covalent interactions such as hydrogen bonding and π-π stacking, which stabilize the enzyme-inhibitor complex and modulate enzyme activity.
Cellular Effects
This compound exerts a range of effects on various cell types and cellular processes. It has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the activity of cyclooxygenases and cholinesterases, leading to reduced inflammation and modulation of neurotransmitter levels . Additionally, this compound has been shown to induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins, thereby disrupting cellular homeostasis and promoting cell death.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to the active sites of enzymes such as DNA topoisomerases and histone deacetylases, inhibiting their catalytic activity and preventing the progression of cellular processes like DNA replication and transcription . Furthermore, this compound can modulate gene expression by altering the acetylation status of histones, leading to changes in chromatin structure and transcriptional activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits good stability under ambient conditions, but its activity can be influenced by factors such as temperature, pH, and the presence of other reactive species . Long-term studies have shown that this compound can maintain its biological activity over extended periods, although some degradation may occur under harsh conditions. In vitro and in vivo studies have demonstrated that the compound can exert sustained effects on cellular function, including prolonged inhibition of enzyme activity and modulation of gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit therapeutic effects such as anti-inflammatory and anticancer activities without significant toxicity . At higher doses, this compound can induce adverse effects, including hepatotoxicity and nephrotoxicity, which are likely due to the accumulation of the compound and its metabolites in these organs . Threshold effects have been observed, where the therapeutic benefits are maximized at intermediate doses, while higher doses lead to increased toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation and elimination. This compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation with glucuronic acid or sulfate . These metabolic processes are mediated by enzymes such as cytochrome P450 oxidases and transferases, which modify the compound to enhance its solubility and facilitate its excretion. The metabolic flux and levels of metabolites can be influenced by factors such as enzyme expression and activity, as well as the presence of other xenobiotics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms involving membrane transporters such as organic anion transporters . Once inside the cell, this compound can bind to intracellular proteins, which facilitate its localization to specific cellular compartments and influence its accumulation. The distribution of the compound within tissues can be affected by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may be localized to the nucleus, where it can interact with nuclear enzymes and modulate gene expression. Alternatively, it can be targeted to the mitochondria, where it can influence mitochondrial function and energy metabolism. The subcellular distribution of this compound can be visualized using techniques such as fluorescence microscopy and subcellular fractionation.
Propriétés
IUPAC Name |
1,3-benzoxazole-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO3/c10-8(11)5-2-1-3-6-7(5)12-4-9-6/h1-4H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHTQTAYWCUAENJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)N=CO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70593050 | |
| Record name | 1,3-Benzoxazole-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70593050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
208772-24-1 | |
| Record name | 7-Benzoxazolecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=208772-24-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Benzoxazole-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70593050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-benzoxazole-7-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[3-(4-Fluorophenyl)phenyl]methylaminehcl](/img/structure/B1341882.png)
![[4-(4-Fluorophenyl)phenyl]methylamine hydrochloride](/img/structure/B1341883.png)


![3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-amine](/img/structure/B1341886.png)

![4,4,5,5-Tetramethyl-2-(4-trimethylsilanylethynyl-phenyl)-[1,3,2]dioxaborolane](/img/structure/B1341889.png)




